4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide
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Overview
Description
4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a pyrazole moiety linked through an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide can be achieved through a multi-step process:
Formation of the Pyrazole Moiety: The initial step involves the synthesis of 3,5-dimethyl-1H-pyrazole.
Bromination of Benzamide: The benzamide precursor is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The final step involves coupling the brominated benzamide with the pyrazole moiety through an oxoethyl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the bromination step and automated systems for the coupling reaction to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: The pyrazole moiety can participate in coupling reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity and thereby exerting its biological effects.
Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
- 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
Uniqueness
4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
313049-78-4 |
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Molecular Formula |
C14H14BrN3O2 |
Molecular Weight |
336.18 g/mol |
IUPAC Name |
4-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H14BrN3O2/c1-9-7-10(2)18(17-9)13(19)8-16-14(20)11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,20) |
InChI Key |
JMSYTNUUMSXRDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CNC(=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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